In-Depth Technical Guide: Chemical Structure Analysis of 2-Methyl-4-(trifluoromethoxy)benzamide
In-Depth Technical Guide: Chemical Structure Analysis of 2-Methyl-4-(trifluoromethoxy)benzamide
Abstract
The meticulous elucidation of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural characterization of 2-Methyl-4-(trifluoromethoxy)benzamide, a compound of interest due to the influence of its trifluoromethoxy and methyl substituents on the benzamide core. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices and the logic of data interpretation. We will explore a synergistic approach, integrating data from mass spectrometry, multinuclear NMR spectroscopy, and infrared spectroscopy, culminating in the definitive structural confirmation offered by X-ray crystallography.
Foundational Analysis: Establishing the Molecular Blueprint
The initial phase of structural analysis focuses on determining the molecular formula and identifying the key functional groups present in 2-Methyl-4-(trifluoromethoxy)benzamide. This is achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Precision in Mass Determination
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.[1] For novel compounds, high-resolution mass spectrometry is indispensable for confirming the molecular formula with a high degree of confidence.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of 2-Methyl-4-(trifluoromethoxy)benzamide is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. Positive ionization mode is typically employed to generate the protonated molecule, [M+H]⁺.
-
Mass Analysis: The ions are guided into the TOF mass analyzer, which separates them based on their flight time to the detector, a parameter directly related to their m/z.
-
Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion. The high-resolution capability of the TOF analyzer allows for a very precise mass measurement, which can be compared to the calculated exact mass of the proposed structure.
Expected Results and Causality:
The molecular formula of 2-Methyl-4-(trifluoromethoxy)benzamide is C₉H₈F₃NO₂. The calculated monoisotopic mass is 219.0507 u. The HRMS spectrum should exhibit a peak for the [M+H]⁺ ion at m/z 220.0580. An observed mass within a few parts per million (ppm) of this calculated value provides strong evidence for the correct elemental composition.
Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural insights. For benzamides, a common fragmentation pathway is the loss of the amino group (-NH₂) to form a stable benzoyl cation.[1][2]
Caption: Workflow for High-Resolution Mass Spectrometry.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Placement: A small amount of the solid 2-Methyl-4-(trifluoromethoxy)benzamide is placed directly onto the ATR crystal.
-
Data Acquisition: An IR beam is passed through the crystal, and the sample's absorbance is measured over a range of wavenumbers.
-
Spectral Analysis: The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks indicating the presence of specific functional groups.
Expected Absorption Bands and Their Significance:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| 3350-3180 | N-H stretch | Primary Amide (-CONH₂) | Confirms the presence of the amide N-H bonds.[4][5] |
| ~1660 | C=O stretch (Amide I) | Amide Carbonyl | A strong absorption characteristic of the amide carbonyl group.[3] |
| 1620-1580 | N-H bend (Amide II) | Primary Amide | Further evidence for the primary amide functional group.[6] |
| 1300-1100 | C-F stretch | Trifluoromethoxy (-OCF₃) | Strong, characteristic absorptions confirming the presence of the trifluoromethoxy group. |
| Aromatic C-H & C=C | Aromatic Ring | Multiple bands confirming the benzene ring. |
The combination of these characteristic bands provides a molecular "fingerprint," strongly suggesting the presence of the benzamide and trifluoromethoxy moieties.
Detailed Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the chemical environment and neighboring atoms for each nucleus. For 2-Methyl-4-(trifluoromethoxy)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a high-field NMR spectrometer.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to assign the structure.
Expected ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern will dictate their chemical shifts and coupling patterns.
-
Amide Protons (δ 5.5-8.5 ppm): Two broad signals for the -NH₂ protons. These are often exchangeable with D₂O.
-
Methyl Protons (δ ~2.5 ppm): A singlet integrating to three protons, characteristic of the -CH₃ group.
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~165-170 ppm): A signal for the amide C=O carbon.
-
Aromatic Carbons (δ 110-150 ppm): Six signals for the aromatic carbons. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.[7]
-
Trifluoromethoxy Carbon (δ ~120 ppm): A quartet with a large ¹JCF coupling constant (~257 Hz), a definitive signature of the -OCF₃ group.[7]
-
Methyl Carbon (δ ~20 ppm): A signal for the -CH₃ carbon.
¹⁹F NMR: A Unique Probe for Fluorine
¹⁹F NMR is highly sensitive and provides a clean spectrum, as ¹⁹F has a natural abundance of 100% and a large chemical shift range.[8]
Expected ¹⁹F NMR Spectrum:
A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring. The absence of other fluorine signals confirms the singular nature of the fluorine-containing moiety in the molecule.
Caption: Synergistic data from multinuclear NMR experiments.
Definitive Confirmation: Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[9][10][11] This technique is capable of determining the precise bond lengths, bond angles, and overall molecular conformation.[12]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: High-quality single crystals of 2-Methyl-4-(trifluoromethoxy)benzamide are grown, typically by slow evaporation of a solvent.
-
Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
Insights Gained from X-ray Crystallography:
-
Unambiguous Connectivity: Confirms the bonding arrangement deduced from NMR.
-
Molecular Geometry: Provides precise measurements of all bond lengths and angles.
-
Conformation: Reveals the preferred spatial orientation of the methyl and trifluoromethoxy groups relative to the benzamide plane.
-
Intermolecular Interactions: Elucidates how the molecules pack in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.
Conclusion
The comprehensive structural analysis of 2-Methyl-4-(trifluoromethoxy)benzamide exemplifies a rigorous, multi-faceted approach that is essential in modern chemical science. The initial investigation with high-resolution mass spectrometry and infrared spectroscopy establishes the molecular formula and key functional groups. Subsequently, a suite of multinuclear NMR experiments provides a detailed map of the atomic connectivity. Finally, single-crystal X-ray crystallography delivers an unambiguous, three-dimensional representation of the molecule. The convergence of data from these orthogonal techniques provides an unshakeable foundation of evidence, ensuring the absolute structural integrity of the compound and enabling its confident use in further research and development.
References
- Filo. (2026, February 3).
- Benchchem.
- ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry.
- The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.
- Excillum. Small molecule crystallography.
- JEOL Ltd.
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups.
- Wikipedia. X-ray crystallography.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?
- ChemicalBook. 886500-54-5(2-METHOXY-4-(TRIFLUOROMETHYL)BENZAMIDE) Product Description.
- AZoM. (2017, December 18).
-
ResearchGate. Benzamide-simplified mass spectrum[1]. | Download Scientific Diagram.
- The fe
- (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка.
- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- PMC.
- CDN. Infrared Spectroscopy.
- Semantic Scholar. The NMR spectra of aromatic fluorocarbons trifluoromethyl- and methoxy-substituted fluorobenzenes.
- Chemistry Educ
- ResearchGate.
- Sigma-Aldrich. N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide.
- National Institute of Standards and Technology. Benzamide - the NIST WebBook.
- ACS Publications. Conformational Study of 9-Dehydro-9-Trifluoromethyl Cinchona Alkaloids via 19F NMR Spectroscopy: Emergence of Trifluoromethyl Moiety as a Conformational Stabilizer and a Probe | Journal of the American Chemical Society.
- PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690.
- Chemistry LibreTexts. (2023, August 29).
- 2-Fluoro-4-(trifluoromethyl)benzamide - the NIST WebBook.
- 摩熵化学. 2-Methyl-4-(trifluoromethoxy)benzamide - CAS号——.
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- Cheméo. Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3).
- (2018, May 22).
- Sigma-Aldrich. 2-Methyl-4-(trifluoromethoxy)benzamide | 261951-90-0.
Sources
- 1. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 10. excillum.com [excillum.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. rigaku.com [rigaku.com]
